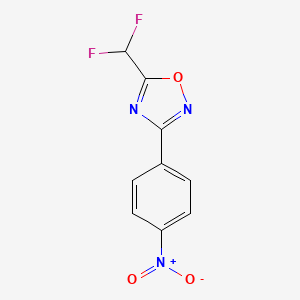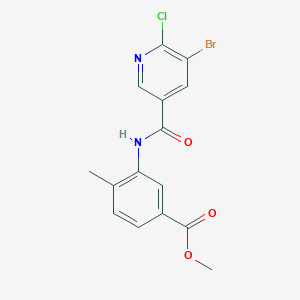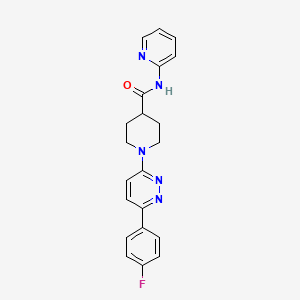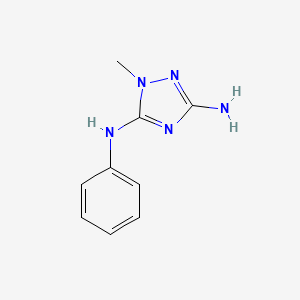
5-(Difluoromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, which imparts some degree of aromatic character to the molecule. The electron-withdrawing nature of the difluoromethyl and nitro groups would likely affect the electronic distribution within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the oxadiazole ring and the electron-withdrawing groups. The nitro group could potentially undergo reduction reactions to form amines, while the difluoromethyl group might be susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxadiazole ring and the electron-withdrawing groups could affect its solubility, boiling point, melting point, and other physical properties .科学的研究の応用
Synthesis and Evaluation of Antimicrobial Properties
A variety of 1,3,4-oxadiazole derivatives, including structures similar to 5-(Difluoromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown significant antibacterial and antifungal properties. For instance, certain synthesized 1,3,4-oxadiazole compounds demonstrated remarkable activities against bacteria like Staphylococcus aureus and Escherichia coli (Jafari et al., 2017). Similar studies have also reported the synthesis of 1,3,4-oxadiazole derivatives with significant antibacterial potential against various gram-negative and gram-positive bacteria (Aziz‐ur‐Rehman et al., 2013).
Applications in Material Science
Inhibiting Corrosion
Compounds similar to 5-(Difluoromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, specifically 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole (PNOX), have been studied for their role in inhibiting the corrosion of metals in acidic environments. These studies indicate that such compounds can significantly influence corrosion processes, offering potential applications in protecting materials (Lagrenée et al., 2001).
Applications in Drug Research
CNS Depressant Activity
Some 1,3,4-oxadiazole derivatives, which are structurally related to 5-(Difluoromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, have been synthesized and evaluated for their central nervous system depressant activities. These studies have indicated that specific substitutions on the oxadiazole ring can enhance pharmacological activities, offering pathways for the development of new CNS depressant drugs (Singh et al., 2012).
Applications in Biochemistry and Molecular Biology
In vitro Biological Assessment
The bioactivity potential of 1,3,4-oxadiazole derivatives, bearing resemblance to 5-(Difluoromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, has been studied in vitro. These compounds exhibit modest antibacterial potential and enzyme inhibition properties, highlighting their relevance in biochemical and molecular biological research (Virk et al., 2023).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(difluoromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2N3O3/c10-7(11)9-12-8(13-17-9)5-1-3-6(4-2-5)14(15)16/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWILFGCWJOJUHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Difluoromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,4R,5R)-1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2642488.png)


![1-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-1-ethanone](/img/structure/B2642492.png)
![3-(3-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2642494.png)





![8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2642506.png)
![5-(3,4-Dimethylphenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine](/img/structure/B2642508.png)

![1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2642511.png)